2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid; hydrochloride is a chemical compound with the CAS Number 34626-05-6. It is classified under the imidazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. This compound features a carboxylic acid functional group and a chlorophenyl substituent, contributing to its potential utility in various scientific and medicinal applications.
2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid falls under the category of heterocyclic compounds, specifically imidazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3, which are crucial for their chemical reactivity and biological activity.
The synthesis of 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid can involve several methods, primarily focusing on the formation of the imidazole ring followed by functionalization.
Specific synthetic routes may vary, but one common approach includes:
The molecular formula of 2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid is , with a molecular weight of approximately 222.63 g/mol. The structure features:
The compound's structural representation can be depicted using SMILES notation: OC(=O)c1ncc([nH]1)-c1ccc(Cl)cc1, which illustrates the connectivity of atoms within the molecule .
2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid can undergo various chemical transformations:
Common reagents for these reactions include:
2-(4-Chlorophenyl)-1H-imidazole-5-carboxylic acid has several scientific uses:
CAS No.: 4687-94-9
CAS No.: 3002-52-6
CAS No.: